![molecular formula C23H19ClFN3O2S B11036342 (1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036342.png)

(1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

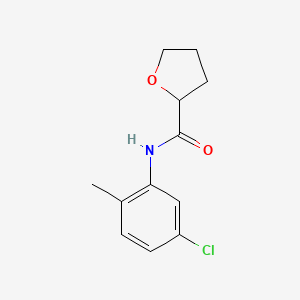

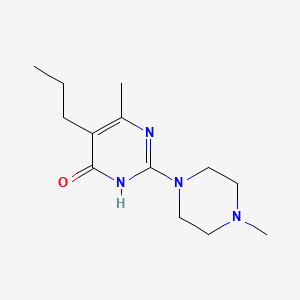

Description

- This compound belongs to the class of heterocyclic molecules, characterized by its intricate structure.

- Its systematic name is quite a mouthful, but let’s break it down:

- The “1Z” indicates the geometry of the double bond.

- The “6-(4-chlorophenyl)” part signifies a phenyl group attached at position 6.

- The “8-fluoro” indicates a fluorine atom at position 8.

- The “1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)” segment refers to a thiazolidine ring with an imino group and a ketone.

- The “4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” portion describes a fused pyrroloquinoline ring system.

- Overall, this compound combines various functional groups and heterocycles, making it intriguing for research.

Preparation Methods

- Synthetic routes for this compound can be complex due to its unique structure.

- One approach involves the condensation of appropriate precursors, such as a thiazolidine derivative and a quinoline-based compound.

- Reaction conditions may include heating, solvent choice, and catalysts.

- Industrial production methods likely optimize yield and scalability.

Chemical Reactions Analysis

Oxidation: The fluoro group can undergo oxidation reactions.

Reduction: Reduction of the imino group or ketone may be possible.

Substitution: The phenyl group can participate in substitution reactions.

Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and halogens (for substitution) may be relevant.

Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anticancer, or anti-inflammatory properties?

Chemistry: Explore its reactivity and use it as a building block for novel compounds.

Biology: Study its interactions with biological macromolecules (enzymes, receptors).

Industry: Assess its applicability in materials science (e.g., organic electronics, sensors).

Mechanism of Action

- The compound likely interacts with specific molecular targets.

- Investigate its binding affinity, cellular uptake, and downstream effects.

- Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.

Comparison with Similar Compounds

Unique Features: Highlight its distinct structural elements (fluoro group, thiazolidine ring, fused quinoline).

Similar Compounds: Consider related molecules like other thiazolidines, quinolines, or pyrroloquinolines.

Remember, this compound’s complexity opens up exciting avenues for scientific exploration.

Properties

Molecular Formula |

C23H19ClFN3O2S |

|---|---|

Molecular Weight |

455.9 g/mol |

IUPAC Name |

(5Z)-2-amino-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C23H19ClFN3O2S/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(30)28(22)17(14)15)18-19(29)27-21(26)31-18/h4-9H,10H2,1-3H3,(H2,26,27,29)/b18-16- |

InChI Key |

OYUINMKHGHBYDR-VLGSPTGOSA-N |

Isomeric SMILES |

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N=C(S4)N)F)(C)C5=CC=C(C=C5)Cl)C |

Canonical SMILES |

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N=C(S4)N)F)(C)C5=CC=C(C=C5)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036271.png)

![N-(3-methylphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11036276.png)

![Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11036279.png)

![1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11036292.png)

![5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11036298.png)

![Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11036299.png)

![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylhexanamide](/img/structure/B11036301.png)

![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036308.png)

![diethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036314.png)

![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11036322.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11036333.png)

![(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11036343.png)